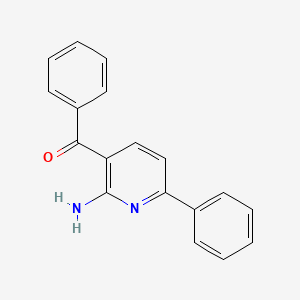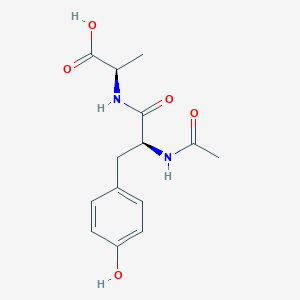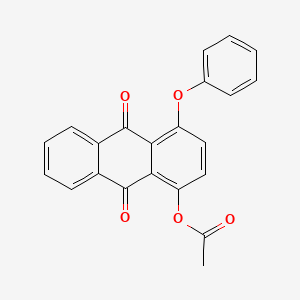![molecular formula C21H24N2O3 B14424183 Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- CAS No. 83895-71-0](/img/structure/B14424183.png)
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- is a complex organic compound that belongs to the class of aromatic carboxylic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of benzamide with sodium hydroxide, followed by hydrolysis to yield sodium benzoate and ammonia . Another approach involves the oxidation of methyl benzene (toluene) using a powerful oxidizing agent like alkaline potassium permanganate to produce benzoic acid .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene with air in the presence of vanadium pentoxide (V2O5) or manganese and cobalt acetates . This method is efficient and widely used in the chemical industry to produce large quantities of benzoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to phenol using strong oxidizing agents.
Reduction: Reduction of the compound can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.
Major Products
Oxidation: Phenol.
Reduction: Various reduced forms depending on the specific conditions and reagents used.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of preservatives, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it inhibits the growth of microorganisms by disrupting their cell membranes and metabolic processes . In the treatment of urea cycle disorders, it binds to amino acids, leading to their excretion and a decrease in ammonia levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with similar antimicrobial properties.
Phenylacetic Acid: Another aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and fragrances.
Salicylic Acid: An aromatic carboxylic acid with anti-inflammatory and analgesic properties, commonly used in skincare products.
Uniqueness
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- is unique due to its complex structure, which includes a piperidine and phenyl group
Propriétés
Numéro CAS |
83895-71-0 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-[2-oxo-2-[(2-piperidin-1-ylphenyl)methylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C21H24N2O3/c24-20(14-16-8-10-17(11-9-16)21(25)26)22-15-18-6-2-3-7-19(18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24)(H,25,26) |
Clé InChI |
OWQINDSGRLHZLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=CC=C2CNC(=O)CC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)



![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)
